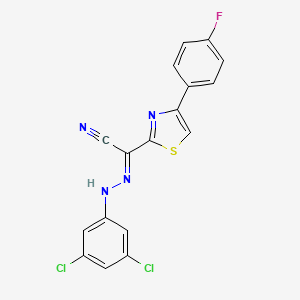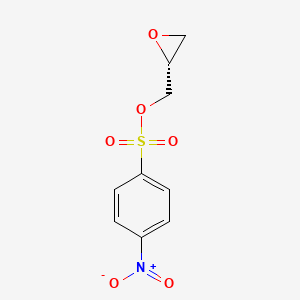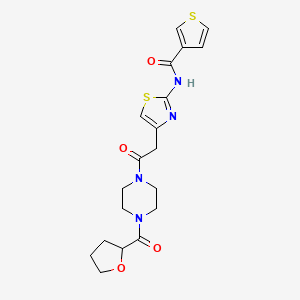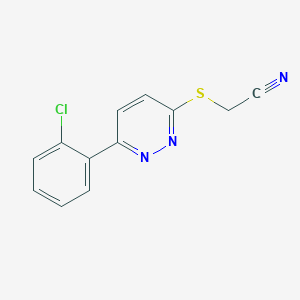
2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C12H8ClN3S and its molecular weight is 261.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Synthesis of Novel Derivatives : Flefel et al. (2018) conducted a study on the synthesis of novel pyridine and fused pyridine derivatives, starting from a compound similar to 2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile. These compounds showed antimicrobial and antioxidant activity, highlighting their potential use in medical research (Flefel et al., 2018).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Research by Mashuga et al. (2017) investigated the effects of pyridazine derivatives, closely related to the compound , on the electrochemical dissolution of mild steel. These compounds were identified as mixed-type inhibitors, indicating their utility in industrial applications to prevent steel corrosion (Mashuga et al., 2017).
Synthesis of Hybrid Derivatives
- Formation of Pyrimidopyridazines and s-Triazolo Derivatives : A study by Moneam (2004) explored the synthesis of various pyrimidopyridazine and s-triazolo derivatives using a process that might involve compounds similar to this compound. Such research underscores the importance of these compounds in creating new chemical entities (Moneam, 2004).
Biological Activity Studies
- Anticonvulsant and Muscle Relaxant Activities : Sharma et al. (2013) synthesized derivatives of a compound structurally similar to this compound and evaluated their anticonvulsant and muscle relaxant activities. The results showed significant potential in these areas, suggesting the relevance of such compounds in pharmacological research (Sharma et al., 2013).
Propriétés
IUPAC Name |
2-[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c13-10-4-2-1-3-9(10)11-5-6-12(16-15-11)17-8-7-14/h1-6H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHVDOQUOOZDQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
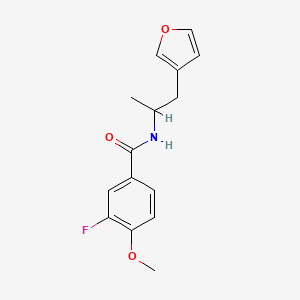
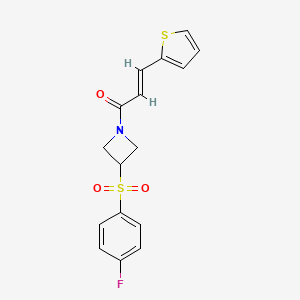
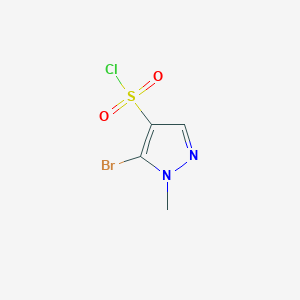
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)
![Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2371969.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)



